REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:8]=[O:9])([CH3:3])[CH3:2].[I:15]I>C(Cl)(Cl)Cl.FC(F)(F)C([O-])=O.[Ag+]>[I:15][C:10]1[CH:11]=[C:12]([O:13][CH3:14])[C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[CH:6][C:7]=1[CH:8]=[O:9] |f:3.4|
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
Silver trifluoroacetate
|
Quantity
|
12.3 g
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)[O-])(F)F.[Ag+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
61 °C
|
Type
|
CUSTOM
|
Details
|
the resultant slurry stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a futher 6.5 h
|
Duration
|
6.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsing with chloroform (50 mL)
|
Type
|
WASH
|
Details
|
The filtrate was washed with Na2S2O5 (10% solution in water, 150 mL), NaHCO3 (sat. in water, 150 mL) and water (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
STIRRING
|
Details
|
stirred vigoursly for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsing with ice cold hexane (200 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=O)C=C(C(=C1)OC)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |